Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate

説明

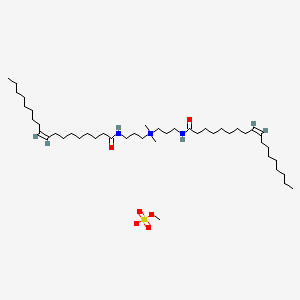

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate (CAS No. 90989-86-9) is a quaternary ammonium compound characterized by its dual oleamide (unsaturated C18 fatty acid amide) chains linked via propyl groups to a central dimethylammonium core, with a methyl sulphate counterion . This structure imparts surfactant properties, making it effective in emulsification, dispersion, and surface tension reduction. Its unsaturated oleamide chains enhance solubility in non-polar media, while the methyl sulphate group ensures stability in aqueous formulations. Applications span industrial surfactants, personal care products, and specialty coatings .

特性

CAS番号 |

29980-17-4 |

|---|---|

分子式 |

C45H89N3O6S |

分子量 |

800.3 g/mol |

IUPAC名 |

dimethyl-bis[3-[[(Z)-octadec-9-enoyl]amino]propyl]azanium;methyl sulfate |

InChI |

InChI=1S/C44H85N3O2.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(48)45-39-35-41-47(3,4)42-36-40-46-44(49)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h19-22H,5-18,23-42H2,1-4H3,(H-,45,46,48,49);1H3,(H,2,3,4)/b21-19-,22-20-; |

InChIキー |

FAVPUZNFLMJYAA-JDVCJPALSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](CCCNC(=O)CCCCCCC/C=C\CCCCCCCC)(C)C.COS(=O)(=O)[O-] |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CCCNC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

ジメチルビス(3-オレアミドプロピル)アンモニウムメチル硫酸塩の合成は、通常、ジメチルアミンと3-オレアミドプロピルクロリドを反応させた後、メチル硫酸塩で四級化する反応を含みます。 反応条件には、エタノールやイソプロパノールなどの溶媒の使用が含まれ、反応を促進するために加熱が必要になる場合があります .

工業生産方法

工業的な環境では、ジメチルビス(3-オレアミドプロピル)アンモニウムメチル硫酸塩の生産は、反応物を制御された温度と圧力で混合する大型反応器で行われます。このプロセスは、最終生成物の高収率と純度を確保するように最適化されています。 この化合物はその後、濾過と蒸留プロセスによって精製されます .

化学反応の分析

反応の種類

ジメチルビス(3-オレアミドプロピル)アンモニウムメチル硫酸塩は、以下を含む様々な化学反応を起こす可能性があります。

酸化: この化合物は特定の条件下で酸化されて、様々な酸化生成物を生成します。

還元: この化合物は還元されて、より単純なアミン誘導体を生成します。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化物などの求核試薬が含まれます。 これらの反応は、通常、目的の生成物が生成されるように制御された温度とpH条件で行われます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は様々な酸素化誘導体を生成する可能性があり、置換反応は異なる第四級アンモニウム塩を生成する可能性があります .

科学的研究の応用

Cosmetic Applications

Antistatic and Conditioning Agents

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate is utilized in cosmetic formulations as an antistatic agent and conditioning agent. Its high polarity allows it to dissipate static electricity effectively, making it suitable for hair care products where static control is desired. The compound's ability to form cationic surfactants enhances its conditioning properties, leading to improved manageability and softness in hair products .

Safety Assessments

Studies have shown that fatty acid amidopropyl dimethylamines, including derivatives like this compound, are safe for use in cosmetics when formulated to be non-sensitizing. The Cosmetic Ingredient Review (CIR) panel concluded that these compounds do not pose significant risks when used within recommended concentrations .

Pharmaceutical Applications

Drug Formulation

this compound serves as a surfactant in drug formulations, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). Its cationic nature allows it to interact with negatively charged molecules, facilitating better absorption in biological systems .

Case Study: Enhanced Drug Delivery

A study demonstrated that formulations containing this compound significantly improved the delivery efficacy of certain APIs in vitro. The findings indicated a marked increase in cellular uptake compared to control formulations lacking the quaternary ammonium compound .

Agricultural Applications

Pesticides and Herbicides

In agriculture, this compound is employed as an adjuvant in pesticide formulations. It enhances the performance of herbicides by improving their adherence to plant surfaces and increasing penetration through the waxy cuticle of leaves .

Environmental Safety

Research indicates that when used as an adjuvant, this compound does not significantly contribute to environmental toxicity. Studies assessing its impact on non-target species have shown minimal adverse effects, supporting its use in sustainable agricultural practices .

Data Tables

| Application Area | Functionality | Safety Assessment | Key Findings |

|---|---|---|---|

| Cosmetics | Antistatic, conditioning | Non-sensitizing | Safe for use in leave-on products |

| Pharmaceuticals | Enhances solubility and absorption | Safe at recommended doses | Improved drug delivery efficacy |

| Agriculture | Adjuvant for pesticides | Minimal environmental impact | Effective in enhancing herbicide performance |

作用機序

類似の化合物との比較

類似の化合物

セチルトリメチルアンモニウムブロミド: 同様の界面活性剤特性を持つもう一つの第四級アンモニウム化合物です。

ベンザルコニウムクロリド: 消毒剤および防腐剤として広く使用されています。

ドデシルベンゼンスルホン酸: 洗剤や洗浄剤で一般的に使用される界面活性剤です.

独自性

ジメチルビス(3-オレアミドプロピル)アンモニウムメチル硫酸塩は、独特の界面活性剤特性を与える特定の構造のため、独自性があります。 オレイン酸から派生した長い疎水性尾部は、優れた乳化および分散能力を提供し、特にパーソナルケアや工業用途で効果的になります.

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Dimethylbis(3-stearamidepropyl)ammonium methyl sulphate (CAS 29819-78-1)

- Structural Difference : Replaces oleamide (unsaturated) with stearamide (saturated C18 fatty acid amide).

- Impact on Properties :

- Melting Point : Stearamide’s saturated chain increases crystallinity, raising the melting point compared to the oleamide variant .

- Solubility : Reduced solubility in oils due to lack of double bonds; better compatibility with polar solvents.

- Oxidative Stability : Stearamide’s saturation minimizes oxidation susceptibility, enhancing shelf-life in high-temperature applications.

- Applications : Preferred in fabric softeners and conditioners where thermal stability is critical .

2.2. Other Quaternary Ammonium Salts

- Counterion Variants :

- Chloride/Bromide Salts : Common in disinfectants (e.g., benzalkonium chloride) but prone to hydrolysis and corrosion. Methyl sulphate offers superior pH stability and reduced irritation, ideal for cosmetics .

- Hydroxide Salts : (e.g., (2-hydroxy-3-sulphopropyldimethylammonium hydroxide, CAS 93982-87-7) exhibit pH-dependent solubility, limiting formulation flexibility compared to methyl sulphate’s neutral behavior .

2.3. Silane and Stannane Analogues

- Dimethylbis(octadecyloxy)silane (CAS 3865-34-7) :

- Dimethylbis(oleoyloxy)stannane (CAS 223-384-3): Structure: Organotin compound with oleoyloxy groups. Applications: Limited to niche industrial uses (e.g., PVC stabilizers) due to toxicity concerns, unlike the ammonium sulphate’s broader biocompatibility .

Data Table: Key Properties of Selected Compounds

| Compound Name | CAS No. | Amide/Chain Type | Counterion | Solubility | Key Applications |

|---|---|---|---|---|---|

| Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate | 90989-86-9 | Oleamide (unsaturated) | Methyl sulphate | High in oils | Cosmetics, emulsifiers |

| Dimethylbis(3-stearamidepropyl)ammonium methyl sulphate | 29819-78-1 | Stearamide (saturated) | Methyl sulphate | Moderate in polar solvents | Fabric softeners |

| (2-hydroxy-3-sulphopropyldimethylammonium hydroxide | 93982-87-7 | Sulphopropyl | Hydroxide | pH-dependent | Detergents, biocides |

| Dimethylbis(octadecyloxy)silane | 3865-34-7 | Octadecyloxy | — | Insoluble in water | Water-repellent coatings |

Research Findings and Industrial Relevance

- Biodegradability : Methyl sulphate quaternary ammonium compounds (e.g., CAS 90989-86-9) show higher biodegradability than chloride salts, aligning with eco-friendly formulations .

- Performance in Emulsions : Oleamide’s unsaturated chain enables superior oil-in-water emulsification vs. stearamide, which excels in water-in-oil systems .

- Toxicity Profile: Methyl sulphate derivatives exhibit lower ecotoxicity compared to organotin analogues (e.g., dimethylbis(oleoyloxy)stannane), favoring use in personal care .

生物活性

Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate is a quaternary ammonium compound primarily utilized in cosmetic formulations and personal care products. Its biological activity is of significant interest due to its surfactant properties, potential for skin sensitization, and overall safety profile. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is classified as a cationic surfactant. The compound's structure allows it to interact with biological membranes, influencing permeability and cellular activity. The surfactant properties facilitate the emulsification of oils and the solubilization of active ingredients in formulations.

| Property | Value |

|---|---|

| Molecular Formula | C39H81N3O6S |

| Molecular Weight | 675.02 g/mol |

| pKa | 5-6 (alkaline) |

| Solubility | Soluble in water at acidic pH |

| Function | Cationic surfactant |

Toxicity Studies

Research indicates varying degrees of toxicity associated with different doses of this compound. In animal studies, the compound exhibited acute toxicity, with clinical signs observed at higher doses.

- Acute Toxicity : In a study involving rats, no mortalities were reported at doses up to 1990 mg/kg body weight. However, significant adverse effects were noted at higher doses (3910 mg/kg and above), including piloerection, lethargy, and gastrointestinal disturbances .

Skin Sensitization Potential

The compound has been evaluated for its potential to cause skin sensitization. In guinea pig maximization tests, delayed hypersensitivity reactions were observed in some animals exposed to formulations containing the compound.

- Case Study Findings : One guinea pig showed a positive response to patch tests with a concentration of 0.25% w/v stearamidopropyl dimethylamine (a related compound), suggesting that similar formulations may pose sensitization risks .

Clinical Observations

Clinical assessments have revealed instances of allergic contact dermatitis linked to cosmetic products containing fatty acid amidopropyl dimethylamines, including this compound. Reports from the Netherlands highlighted cases where users experienced dry and itchy skin after application .

Table 2: Clinical Observations from Case Studies

| Study Location | Reaction Type | Concentration Used | Outcome |

|---|---|---|---|

| Netherlands | Allergic Contact Dermatitis | Various | Dryness, itching reported |

| USA | Delayed Hypersensitivity | 0.25% | Positive response in one case |

Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has conducted extensive reviews on the safety of fatty acid amidopropyl dimethylamines, concluding that when formulated correctly, these compounds are generally safe for use in cosmetics. However, they emphasized the need for further studies on percutaneous absorption and long-term exposure effects .

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural integrity of Dimethylbis(3-oleamidopropyl)ammonium methyl sulphate?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the quaternary ammonium structure and oleamide substituents. High-performance liquid chromatography (HPLC) with UV detection can assess purity by quantifying residual solvents or unreacted precursors. Cross-reference with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfate ester, amide bonds). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Calibrate instruments using certified reference materials to minimize false positives .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the sulfate ester. Avoid exposure to strong acids/bases, which may degrade the compound .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or dissolving to minimize inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent unintended reactions .

Q. What solvents are compatible for dissolving this compound, and how does solubility affect experimental design?

- Methodological Answer : The compound is sparingly soluble in water due to its amphiphilic structure. Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions. For aqueous systems, employ sonication or co-solvents (e.g., ethanol:water mixtures). Solubility profiles must be validated via dynamic light scattering (DLS) to confirm colloidal stability, especially in biological assays .

Advanced Research Questions

Q. How does the oleamide moiety influence the compound’s interaction with lipid bilayers in membrane studies?

- Methodological Answer : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify binding affinity to model membranes (e.g., DOPC liposomes). Compare with analogs lacking the oleamide group to isolate its role. Molecular dynamics simulations (e.g., GROMACS) can predict insertion depth and hydrogen bonding patterns. Experimental data may show enhanced membrane disruption compared to non-oleamide quaternary ammonium salts .

Q. What strategies resolve contradictions in reported ecotoxicological data for this compound?

- Methodological Answer : Discrepancies in biodegradation rates (e.g., OECD 301F vs. 310 tests) may arise from microbial community differences. Standardize assays using ISO-certified inocula. For aquatic toxicity, perform dose-response studies with Daphnia magna and Aliivibrio fischeri under varied pH/temperature conditions. Cross-validate with quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Q. How can computational chemistry optimize the synthesis of derivatives with reduced cytotoxicity?

- Methodological Answer : Employ density functional theory (DFT) to model substituent effects on the ammonium center’s charge density. Prioritize derivatives with lower electrophilicity (e.g., replacing methyl sulfate with ethyl sulfate). Validate predictions via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare IC₅₀ values. Use machine learning (e.g., Random Forest) to correlate structural descriptors with toxicity .

Key Methodological Recommendations

- Synthesis : Use quaternization of 3-oleamidopropylamine with methyl sulfate under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ reverse-phase column chromatography (C18 stationary phase) with gradient elution (acetonitrile/water) .

- Ecological Risk Mitigation : Treat waste with activated carbon filtration before disposal to adsorb residual compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。